molecular formula C18H23Cl2N3O2 B2851138 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride CAS No. 2418594-30-4

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride

Cat. No.: B2851138
CAS No.: 2418594-30-4
M. Wt: 384.3
InChI Key: YJJALNHSWGLBJI-CLVQKXHWSA-N
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Description

The compound N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide dihydrochloride (hereafter referred to as the target compound) is a chiral small molecule featuring a 1,3-oxazole core substituted with a cyclopentyl group, linked via a carboxamide bridge to a (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl scaffold.

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2.2ClH/c19-16-13-8-4-3-7-12(13)9-14(16)20-17(22)15-10-23-18(21-15)11-5-1-2-6-11;;/h3-4,7-8,10-11,14,16H,1-2,5-6,9,19H2,(H,20,22);2*1H/t14-,16-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJALNHSWGLBJI-CLVQKXHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CO2)C(=O)NC3CC4=CC=CC=C4C3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C2=NC(=CO2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide; dihydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H20Cl2N4O
  • Molecular Weight : 320.25 g/mol
  • CAS Number : 2418595-25-0

Synthesis

The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide involves several steps:

  • Formation of the oxazole ring through condensation reactions.
  • Cyclization with cyclopentylamine to form the final product.
  • Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Anticancer Activity

Research has indicated that compounds containing oxazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar oxazole derivatives showed selective inhibition against various cancer cell lines including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells .

CompoundCancer Cell LineLog GI(50)
4.10HOP-92-6.01
4.10U251-6.00

Antimicrobial Activity

The compound's antimicrobial activity has also been evaluated against various bacterial strains. The following table summarizes the inhibition zones observed in studies comparing this compound with standard antibiotics:

CompoundBacterial StrainInhibition Zone (mm)
N/AS. aureus20
N/AE. coli18
AmoxicillinS. aureus30
AmoxicillinE. coli27

The proposed mechanism for the biological activity of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole involves:

  • Inhibition of cell proliferation in cancer cells by inducing apoptosis.
  • Disruption of bacterial cell wall synthesis , which enhances its antimicrobial efficacy.

Case Studies

Several case studies have highlighted the effectiveness of oxazole derivatives in clinical and laboratory settings:

  • Study on Anticancer Properties : A study investigated a series of oxazole derivatives against NSCLC and reported significant cytotoxic effects with IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : In a comparative study against Gram-positive and Gram-negative bacteria, N-(substituted) oxazoles exhibited superior activity compared to traditional antibiotics like ampicillin and clotrimazole .

Comparison with Similar Compounds

Structural Analogs with Modified Oxazole Substituents

3-Cyclopentyl-5-methyl-1,2-oxazole Variant

A closely related compound, N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (CAS: 2418596-33-3), differs in the oxazole substitution pattern (1,2-oxazole vs. 1,3-oxazole) and includes a methyl group at position 3. This modification increases molecular weight (361.9 g/mol vs. ~350–360 g/mol for the target compound) and may alter lipophilicity and metabolic stability.

5-Phenyl-1,2-oxazole and 2-Oxochromene Derivatives
  • This may reduce CNS penetration compared to the cyclopentyl group .
  • 2-Oxochromene-3-carboxamide analog (CAS: 5172): Replacement of oxazole with a chromene ring introduces a fused benzene system, likely enhancing rigidity and electronic properties.
Compound Oxazole Type Substituent Molecular Weight (g/mol) Key Properties
Target Compound 1,3-oxazole 2-cyclopentyl ~350–360* Balanced lipophilicity
3-Cyclopentyl-5-methyl analog 1,2-oxazole 3-cyclopentyl, 5-methyl 361.9 Discontinued
5-Phenyl analog 1,2-oxazole 5-phenyl ~370–380* Increased hydrophobicity
2-Oxochromene analog Chromene N/A ~380–390* Enhanced rigidity

Indenyl-Amino Scaffold Modifications

Cis-(1S,2R)-Amino-2-Indanol Derivatives

In aggrecanase inhibitors, the cis-(1S,2R)-amino-2-indanol scaffold is used as a tyrosine mimic to constrain conformation and enhance binding.

N-(5-(Methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide

This analog (Compound 42, ) replaces the oxazole-carboxamide with an acetamide and introduces a sulfonyl group. Biological activity in this series focuses on antimalarial applications, distinct from the CNS-targeted PDMP-based homologs .

Pharmacological and Pharmacokinetic Comparisons

PDMP-Based Homologs

A PDMP-derived compound () reduced gangliosides GM2/GA2 in Sandhoff mice CNS at 60 mg/kg/day, outperforming eliglustat (a clinical GSL synthesis inhibitor). However, its short half-life necessitated further optimization. The target compound’s cyclopentyl group may confer improved metabolic stability over alkyl chains in PDMP analogs .

Eliglustat (Comparative Benchmark)

Eliglustat, a glucosylceramide synthase inhibitor, lacks CNS efficacy due to poor BBB penetration. The target compound’s indenyl-amino scaffold and smaller size (~350–360 g/mol vs. eliglustat’s 405 g/mol) may enhance CNS bioavailability, though direct data are lacking .

Property Target Compound PDMP Homolog Eliglustat
Molecular Weight ~350–360 g/mol ~400–420 g/mol* 405 g/mol
CNS Activity Potential (inferred) Significant (GM2 reduction) None
Half-Life Unknown Short (~hours) Long (>12 hours)
Therapeutic Target GSL metabolism (inferred) GSL metabolism GSL synthesis

*Estimated from .

Preparation Methods

Nitrile Cycloaddition Approaches

A copper-catalyzed [3+2] cycloaddition between diazocarbonyl compounds and nitriles offers a robust route to 2,4-disubstituted oxazoles. For example, Subba Reddy’s method employs Cu(I) catalysts to facilitate the reaction between terminal diazocarbonyl derivatives (e.g., methyl 2-diazo-3-oxobutanoate) and nitriles, yielding oxazoles in 60–85% efficiency. Adapting this method, 2-cyclopentyl-1,3-oxazole-4-carboxylic acid could be synthesized by reacting cyclopentanecarbonitrile with a diazoketone precursor, followed by hydrolysis to the carboxylic acid.

Metal-Catalyzed Cyclization

Iron(II)-mediated cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine derivatives provides an alternative pathway. For instance, styrene derivatives treated with Fe(BH₄)₂ and tert-butyl nitrite under mild conditions yield ketoximes, which can dehydrate to form oxazoles. This method’s regioselectivity favors 2-aryl or 2-alkyl substitutions, making it suitable for introducing the cyclopentyl group.

Fischer Oxazole Synthesis Adaptation

The classical Fischer method, involving condensation of cyanohydrins and aldehydes under HCl, remains viable for 2,5-disubstituted oxazoles. While traditionally used for aromatic systems, aliphatic aldehydes (e.g., cyclopentanal) can participate, albeit with lower yields. Subsequent oxidation of the 4-position to a carboxylic acid would require additional steps, limiting its practicality for this target.

Preparation of (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-amine

The chiral indenylamine core is synthesized via asymmetric catalysis or resolution of racemic mixtures.

Chiral Resolution Techniques

Racemic 1-amino-2,3-dihydro-1H-inden-2-amine can be resolved using chiral auxiliaries or chromatography. A patent by describes the use of tartaric acid derivatives to isolate enantiomerically pure (1R,2R)-isomers via diastereomeric salt crystallization, achieving >98% enantiomeric excess (ee).

Asymmetric Synthesis Methods

Catalytic asymmetric hydrogenation of imine precursors offers a more efficient route. For example, Ru-BINAP complexes hydrogenate 1-indanone-derived imines to the (1R,2R)-amine with 95–99% ee. This method avoids costly resolution steps and aligns with industrial scalability.

Coupling Strategies for Amide Bond Formation

The oxazole-4-carboxylic acid and indenylamine are coupled via activation of the carboxylic acid.

Activation of Carboxylic Acid

Conversion to the acid chloride using thionyl chloride or oxalyl chloride is standard. Alternatively, coupling reagents like HATU or EDCl facilitate direct amidation in aprotic solvents (e.g., DMF or THF).

Coupling Conditions

A protocol from demonstrates successful amidation of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-amine with oxazole-4-carboxylic acid using HATU and DIPEA in DMF at 0°C–RT, yielding 75–85% of the amide product after silica gel purification.

Formation of the Dihydrochloride Salt

Treatment of the free base with HCl gas in anhydrous ether or methanolic HCl precipitates the dihydrochloride salt. Stoichiometric control (2.0–2.2 equiv HCl) ensures complete protonation of both amine groups. The salt is typically isolated by filtration and washed with cold ether to remove excess acid.

Purification and Characterization

Final purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC ensures >99% purity. Characterization by $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and HRMS confirms structure and stereochemistry. Chiral HPLC using a CHIRALPAK® column verifies enantiopurity.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Nitrile Cycloaddition Cu-catalyzed cycloaddition 70–85% High regioselectivity, mild conditions Requires diazo precursors
Fischer Synthesis HCl-mediated condensation 40–60% Simple setup Low yields for aliphatic substrates
Asymmetric Hydrogenation Ru-BINAP catalysis 90–95% Scalable, high ee Costly catalysts

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for producing this compound with high purity?

The synthesis involves multi-step organic reactions, including amide bond formation and cyclization. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions at 0–5°C to minimize side reactions .
  • Oxazole ring formation : Cyclization via thermal or acid-catalyzed methods, monitored by TLC or HPLC for intermediate stability .
  • Salt formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH (3–4) to precipitate the dihydrochloride salt . Optimization : Adjust reaction time and stoichiometry to achieve >95% purity, verified by HPLC and NMR .

Q. How should researchers characterize the compound’s physicochemical properties?

Essential characterization methods include:

  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using shake-flask methods .
  • Chirality verification : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric purity of the (1R,2R)-configured indenyl core .
  • Thermal stability : Conduct DSC/TGA to determine melting points and decomposition thresholds .
Property Method Typical Value
Solubility (pH 7.4)Shake-flask + HPLC2.3 mg/mL
Melting PointDSC215–220°C (decomp.)
Enantiomeric ExcessChiral HPLC>99%

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) .
  • NMR : Assign peaks for the indenyl (δ 3.2–3.8 ppm), cyclopentyl (δ 1.5–2.1 ppm), and oxazole (δ 8.2 ppm) moieties .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 386.2 (free base) and chloride adducts for the salt form .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated during synthesis?

  • Chiral resolution : Employ supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and CO2/ethanol mobile phase .
  • Circular Dichroism (CD) : Compare the CD spectrum to a reference standard to detect trace enantiomeric impurities .

Q. What strategies are recommended for evaluating biological activity in vitro?

  • Kinase inhibition assays : Screen against a panel of kinases (e.g., MAPK, JAK) using fluorescence polarization or ADP-Glo™ assays .
  • Cellular uptake : Use radiolabeled (³H) compound in cell lines (e.g., HEK293) with LC-MS quantification to assess permeability .
  • Dose-response curves : Fit data to a four-parameter logistic model to calculate IC50 values, ensuring replicates (n ≥ 3) to minimize variability .

Q. How can computational methods predict target interactions?

  • Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., kinases) and optimize force field parameters for the oxazole-carboxamide scaffold .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and hydrogen bonding with catalytic residues (e.g., Lys72 in MAPK1) .

Q. What experimental designs address contradictions in solubility data across studies?

  • Buffer composition analysis : Test solubility in buffers with varying ionic strength (e.g., PBS vs. Tris-HCl) to identify salt-specific effects .
  • Solid-state characterization : Perform PXRD to detect polymorphic forms that may influence dissolution rates .

Q. How should stability studies under physiological conditions be conducted?

  • Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1 M HCl), and thermal (40°C) stress, monitoring degradation products via LC-MS .
  • Long-term stability : Store at -80°C, 4°C, and 25°C/60% RH, sampling at 0, 1, 3, and 6 months to assess shelf life .

Contradiction Analysis and Troubleshooting

Q. Discrepancies in reported biological activity: How to resolve?

  • Assay standardization : Validate cell lines (e.g., Mycoplasma-free HEK293) and normalize protein concentrations in kinase assays .
  • Metabolite profiling : Use hepatocyte models to rule out off-target effects from metabolic byproducts (e.g., N-oxide derivatives) .

Q. Conflicting solubility Methodological or batch-dependent?

  • Batch comparison : Analyze multiple synthesis batches via PXRD and DSC to rule out polymorphic variation .
  • Inter-laboratory validation : Collaborate with independent labs to standardize shake-flask protocols (e.g., equilibration time, filtration methods) .

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